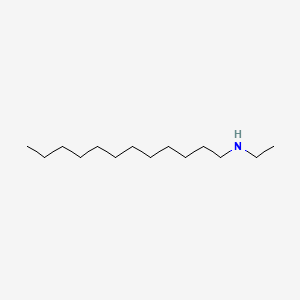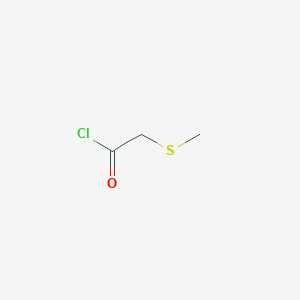
alpha-D-galactofuranose
Übersicht
Beschreibung
Alpha-D-galactofuranose is a rare form of the well-known sugar galactose. It is a five-membered ring structure, which is thermodynamically less favored compared to its six-membered counterpart, alpha-D-galactopyranose . This compound is found in the cell walls of many pathogenic microorganisms, including bacteria, fungi, and protozoa . Its presence in these organisms makes it a significant target for research, especially in the field of infectious diseases .
Vorbereitungsmethoden
The synthesis of alpha-D-galactofuranose can be achieved through several methods. One efficient three-step procedure involves the formation of galactofuranosyl iodide by treating per-O-tert-butyldimethylsilyl-D-galactofuranose with trimethylsilyl iodide (TMSI). This is followed by selective 6-O-desilylation using an excess of TMSI and simultaneous nucleophilic attack of the 6-hydroxy group on the anomeric carbon, with iodide acting as a good leaving group
Analyse Chemischer Reaktionen
Alpha-D-galactofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenated compounds like galactofuranosyl iodide . Major products formed from these reactions include derivatives like 1,6-anhydro-alpha-D-galactofuranose, which is useful in glycobiological tools .
Wissenschaftliche Forschungsanwendungen
Alpha-D-galactofuranose has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing complex carbohydrates and glycoconjugates . In biology, it plays a crucial role in studying the cell walls of pathogenic microorganisms, aiding in the development of diagnostic tools and treatments for infections . In medicine, its unique structure makes it a target for drug development, particularly in combating fungal and protozoan infections . Industrially, it is used in the production of bioactive compounds and as a precursor for various synthetic methodologies .
Wirkmechanismus
The mechanism of action of alpha-D-galactofuranose involves its incorporation into the cell walls of microorganisms, where it forms glycosidic linkages . These linkages are crucial for maintaining the structural integrity and functionality of the cell wall . The biosynthesis of this compound involves specific enzymes like galactofuranosyl transferase, which catalyze the transfer of galactofuranose units to acceptor molecules . This process is essential for the survival and virulence of many pathogenic microorganisms .
Vergleich Mit ähnlichen Verbindungen
Alpha-D-galactofuranose is unique compared to other similar compounds like alpha-D-galactopyranose due to its five-membered ring structure . This structural difference results in distinct chemical and biological properties . Similar compounds include other furanose forms of sugars like beta-D-galactofuranose and alpha-D-arabinofuranose . These compounds share the furanose ring structure but differ in their stereochemistry and biological roles .
Eigenschaften
IUPAC Name |
(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5+,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVWPBAENSWJCB-TVIMKVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36468-82-3 | |
| Record name | alpha-D-Galactofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036468823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-D-Galactofuranose | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DK6V668TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B3051771.png)
![4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B3051776.png)






![2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline](/img/structure/B3051787.png)

